Phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide
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Overview
Description
Phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide is a complex organophosphorus compound This compound is characterized by the presence of a phosphine oxide group, a carboxylic acid group, and a 4-chlorophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 4-chlorophenol under oxidative conditions. Common reagents used in this synthesis include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted esters.
Scientific Research Applications
Phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Phosphinic acids: Similar in structure but differ in the oxidation state of phosphorus.
Phosphonates: Contain a P-C bond instead of a P-O bond.
Phosphates: Differ in the presence of multiple oxygen atoms bonded to phosphorus.
Uniqueness
Phosphinecarboxylic acid, dihydroxy-, 4-chlorophenyl ester, oxide is unique due to its combination of a phosphine oxide group and a 4-chlorophenyl ester group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
74270-33-0 |
---|---|
Molecular Formula |
C7H6ClO5P |
Molecular Weight |
236.54 g/mol |
IUPAC Name |
(4-chlorophenoxy)carbonylphosphonic acid |
InChI |
InChI=1S/C7H6ClO5P/c8-5-1-3-6(4-2-5)13-7(9)14(10,11)12/h1-4H,(H2,10,11,12) |
InChI Key |
XPVUKGSFIHHHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)P(=O)(O)O)Cl |
Origin of Product |
United States |
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